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Compound of Interest

Compound Name: CAY10622

Cat. No.: B592852

Get Quote

Executive Summary
This technical guide evaluates CAY10622, a potent third-generation ureidobenzamide-based

inhibitor of Rho-associated protein kinase (ROCK), against both "Gold Standard" references (Y-

27632, Fasudil) and novel clinical candidates (Belumosudil, Netarsudil). While early inhibitors

like Y-27632 operate in the micromolar to high-nanomolar range, CAY10622 exhibits single-

digit nanomolar potency (IC₅₀: 4–6 nM) with a distinct pan-isoform profile, distinguishing it from

the isoform-selective ROCK2 inhibitors currently entering clinical use.

Mechanistic Profile & Chemical Identity[1][2][3]
Chemical Identity[3]

Compound Name: CAY10622[1][2][3]

Chemical Class: Ureidobenzamide derivative[2][3]

Mechanism of Action: ATP-competitive inhibition of the kinase domain.

Binding Mode: CAY10622 occupies the ATP-binding pocket of the ROCK kinase domain.

Unlike earlier isoquinoline derivatives (e.g., Fasudil), the ureidobenzamide scaffold facilitates
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tighter binding kinetics, resulting in significantly lower IC₅₀ values.

Signaling Pathway Context
ROCK (Rho-associated coiled-coil containing protein kinase) is a major downstream effector of

the small GTPase RhoA.[4] It regulates the actin cytoskeleton by phosphorylating Myosin Light

Chain (MLC) and LIM Kinase (LIMK), leading to stress fiber formation and smooth muscle

contraction.[5]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.dcchemicals.com/products/rock.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11115778/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592852?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Downstream Effectors

GPCR / Integrins

RhoA-GTP

Activation

ROCK1 / ROCK2
(Target of CAY10622)

Binds & Activates

Myosin Binding Subunit
(MYPT1)

Phosphorylates (Inhibits)

LIM Kinase

Phosphorylates (Activates)

Myosin Light Chain
(MLC20)

Direct Phosphorylation

Dephosphorylation blocked

Actomyosin Contraction
Stress Fiber Formation

Cofilin Inactivation

Cross-bridge Cycling

Click to download full resolution via product page

Figure 1: The RhoA/ROCK signaling cascade. CAY10622 inhibits the central ROCK node,

preventing MLC phosphorylation and subsequent cytoskeletal reorganization.
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The following data contrasts CAY10622 with industry standards. Note the log-order difference

in potency between CAY10622 and the classic Y-27632.

Table 1: Inhibitory Potency (IC₅₀) Comparison
Compound Class

ROCK1 IC₅₀
(nM)

ROCK2 IC₅₀
(nM)

Selectivity
Profile

CAY10622
Ureidobenzamid

e
6 4

Pan-ROCK

Potent. >100-fold

selective vs 44

other kinases.[2]

Y-27632
Pyridine

derivative
~140 ~140

Pan-ROCK.

Moderate

potency. Often

used at µM

levels.

Fasudil Isoquinoline ~10,000 ~10,000

Pan-ROCK. Low

potency (Ki ~330

nM). Clinical

vasodilator.

Belumosudil Quinazoline >10,000 ~60

ROCK2

Selective. 200-

fold selectivity for

ROCK2 over

ROCK1.

Netarsudil Amino acid ester -- 4.2 (Ki)

Potent

ROCK/NET

inhibitor. Used in

glaucoma.[6][4]

GSK429286A Aminofurazan 14 63
Potent Pan-

ROCK.

*Note: Fasudil IC₅₀ values vary by assay ATP concentration but are consistently in the

micromolar range, significantly weaker than CAY10622.
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Key Insights for Researchers:
Potency Superiority: CAY10622 is approximately 30-fold more potent than Y-27632 and

>1000-fold more potent than Fasudil. This allows for lower dosing in cell culture (10–100

nM), reducing the risk of off-target effects associated with high-concentration Y-27632 (often

used at 10–50 µM).

Isoform Specificity: Unlike Belumosudil (KD025), which is highly selective for ROCK2 (useful

for treating chronic graft-vs-host disease without systemic hypotension), CAY10622 is a Pan-

ROCK inhibitor. It effectively shuts down total ROCK activity.

Use CAY10622 when you need complete blockade of cytoskeletal tension.

Use Belumosudil when you specifically want to study ROCK2-mediated

immunomodulation while sparing ROCK1-dependent stress fiber formation.

Experimental Protocols
To validate CAY10622 activity in your specific model, use the following self-validating protocols.

Biochemical Validation: Kinase Activity Assay
Objective: Determine IC₅₀ of CAY10622 against recombinant ROCK1/2.

Workflow Diagram:

Prep: Recombinant ROCK1/2
+ Peptide Substrate (S6K)

Add CAY10622
(Serial Dilution 0.1 nM - 100 nM)

Initiate: Add ATP (10 µM)
Incubate 30 min @ 30°C

Detection: Add ADP-Glo™ Reagent
(Depletes unused ATP)

Read: Luminescence
(Correlates to ADP produced)

Click to download full resolution via product page

Figure 2: ADP-Glo™ Kinase Assay workflow for validating inhibitor potency.[1][4][7]

Protocol Steps:

Reagents: Use recombinant human ROCK1 or ROCK2 (approx. 5–10 ng/well) and a specific

substrate like Long S6 Kinase Substrate Peptide.
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Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

Inhibitor: Prepare CAY10622 in DMSO. Serial dilute (e.g., 0.1 nM to 1000 nM). Final DMSO

concentration must be <1%.

Reaction: Incubate Kinase + Substrate + Inhibitor for 10 min. Initiate with ATP (10 µM final).

Termination: After 30–60 mins, stop reaction using ADP-Glo™ reagent (Promega) or similar.

Analysis: Plot Luminescence vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to

calculate IC₅₀.

Cell-Based Validation: Neurite Outgrowth Assay
Objective: Confirm functional inhibition of ROCK-mediated neurite retraction. Rationale: ROCK

activation causes neurite retraction. Inhibition promotes outgrowth.

Cell Line: N1E-115 neuroblastoma cells or PC12 cells.

Seeding: Plate cells on laminin-coated coverslips.

differentiation: Induce differentiation (serum starvation) for 24h.

Treatment:

Negative Control: DMSO (0.1%).

Positive Control: Y-27632 (10 µM).[8][9]

Test Group: CAY10622 (10 nM, 50 nM, 100 nM).

Stimulation: Treat with Lysophosphatidic Acid (LPA, 1 µM) for 10 mins to induce acute

neurite retraction via RhoA activation.

Fixation & Imaging: Fix with 4% PFA. Stain for F-actin (Phalloidin) and Tubulin.

Quantification: Measure average neurite length. CAY10622 should prevent LPA-induced

retraction at concentrations significantly lower than Y-27632.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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